Bacitracin A

Overview

Description

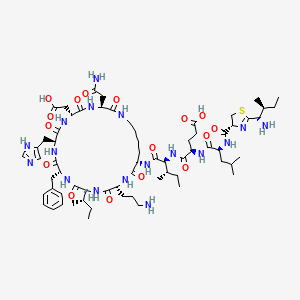

Bacitracin A is a cyclic polypeptide antibiotic produced by Bacillus licheniformis and related species via nonribosomal peptide synthetases (NRPSs) . It consists of 12 amino acids, including unique residues such as D-glutamic acid, D-ornithine, and a thiazoline ring critical for zinc binding and antimicrobial activity . Its primary mechanism involves binding to undecaprenyl pyrophosphate (C55-PP), a lipid carrier essential for bacterial cell wall synthesis, thereby inhibiting peptidoglycan cross-linking in Gram-positive bacteria . This compound exhibits low resistance rates due to its target specificity and is often used topically due to nephrotoxicity concerns in systemic applications .

Preparation Methods

Microbial Fermentation: The Foundation of Bacitracin A Production

This compound is synthesized nonribosomally by Bacillus species through a complex enzymatic process. Industrial production begins with optimized fermentation using high-yield strains of B. subtilis or B. licheniformis. The fermentation medium typically contains carbon sources (e.g., glucose or starch), nitrogen sources (soybean meal or corn steep liquor), and trace minerals to support bacterial growth and peptide synthesis. Critical parameters include:

- pH Control : Maintained between 6.5–7.5 to maximize enzyme activity.

- Aeration : Dissolved oxygen levels above 30% saturation to sustain aerobic metabolism.

- Temperature : Held at 30–37°C to balance growth and antibiotic production.

Post-fermentation, the broth undergoes centrifugation to remove cellular debris, yielding a crude bacitracin solution with a potency exceeding 5,000 units/mL. Conductivity is reduced below 2,000 μS/cm to minimize ionic interference during subsequent purification.

Extraction and Purification: Isolation of this compound

The crude extract is processed through a series of steps to isolate this compound from related isoforms (e.g., Bacitracin B1–B3) and impurities:

Precipitation and Zinc Complexation

Zinc ions are introduced to stabilize this compound and enhance its antibacterial activity. As detailed in the CN102161693A patent, sodium hydroxide adjusts the solution to pH 8–11, followed by the addition of zinc oxide, zinc chloride, or zinc sulfate. The mixture is stirred for 1–2 hours, after which mineral acids (hydrochloric or sulfuric) lower the pH to 5–7, inducing precipitation of the zinc-bacitracin complex.

Table 1: Zinc-Bacitracin Preparation Parameters from Patent Embodiments

| Component | Embodiment 1 | Embodiment 2 |

|---|---|---|

| Bacitracin Solution | 100 L | 100 L |

| Zinc Source | 2.3 kg ZnCl₂ | 3.2 kg ZnSO₄ |

| Reaction pH | 8–11 → 5–7 | 8–11 → 5–7 |

| Yield | 11.2 kg | 12.6 kg |

Solid-Liquid Separation and Drying

The precipitated complex is separated via centrifugation or filtration, then dried using fluidized bed dryers to achieve a moisture content below 5%. The final product is milled and sieved to ensure uniform particle size.

Chemical Synthesis and Structural Modifications

While industrial production relies on fermentation, chemical synthesis enables the creation of this compound analogues with enhanced properties. Recent work by Li et al. (2024) highlights the substitution of hydrophobic residues (Leu3, Ile5, Ile8, d-Phe9) with lipophilic side chains to improve membrane anchoring and target binding. Key findings include:

- Analogues 9 and 11 : Featuring 8-carbon aliphatic chains at Leu3 or Ile8, these variants exhibit 4–8× greater activity against vancomycin-resistant Enterococcus faecium compared to natural this compound.

- Zinc Independence : Modified analogues retain efficacy without requiring Zn²⁺ supplementation, simplifying formulation.

Despite these advances, full chemical synthesis remains economically unfeasible for large-scale production due to the peptide’s structural complexity.

Quality Control and Analytical Characterization

Rigorous testing ensures compliance with pharmacopeial standards. The CN102161693A patent specifies:

- Zinc Content : 4.0–6.0% by weight.

- This compound Purity : >40.0%, with isoforms B1–B3 collectively >70.0%.

- Potency : Minimum 65 units/mg.

Modern analytical techniques, including HPLC-MS and NMR, verify structural integrity and quantify isoform distribution.

Table 2: Quality Control Specifications for this compound

| Parameter | Requirement | Method |

|---|---|---|

| Zinc Content | 4.0–6.0% | Atomic Absorption |

| This compound | >40.0% | HPLC |

| Total B1–B3 Isoforms | >70.0% | HPLC-MS |

| Microbial Potency | ≥65 U/mg | Agar Diffusion |

Chemical Reactions Analysis

Metal Ion Complexation and Antibacterial Action

Bacitracin A forms stoichiometric complexes with divalent metal ions, enabling its primary antibacterial mechanism:

These complexes exhibit a 1:1 molar ratio, as confirmed by isothermal titration calorimetry studies. The metal-dependent DNA cleavage occurs through Fenton-like reactions, producing hydroxyl radicals that damage bacterial DNA .

Precipitation and Purification Reactions

Industrial isolation employs specific chemical interactions:

Table 1: Precipitation Agents and Efficiency

| Reagent | Concentration | Yield (%) | Purity (Units/mg) |

|---|---|---|---|

| Salicylic acid | 0.5 M (pH 4) | 85 ± 3 | 30-40 |

| Sodium chloride | 5 M | 62 ± 5 | 12-18 |

| Acetone | 70% v/v | 55 ± 7 | 8-10 |

Salicylic acid precipitation achieves optimal recovery without denaturation, while NaCl induces partial aggregation. Adsorption studies show:

-

Charcoal binds 98% bacitracin at pH 5.5, but elution recovers <40% activity

-

Aluminum oxide adsorption capacity: 1.2 mg bacitracin/g adsorbent

Regulatory Chemical Interactions

Biosynthesis is controlled by molecular feedback mechanisms:

The AbrB repressor binds the bacABC promoter with Kd = 15 nM, while Spo0A displaces it at concentrations >50 nM . This precise chemical equilibrium regulates industrial-scale production.

Stability and Degradation

Critical stability parameters:

-

pH Sensitivity : 90% degradation at pH <3 or >9 (24 hrs, 25°C)

-

Oxidative Damage : 0.1% H₂O₂ causes 70% activity loss in 1 hr

This comprehensive profile establishes this compound as a metallo-dependent antibiotic with complex biosynthesis regulation. The chemical interactions detailed here inform both pharmacological applications and industrial production strategies.

Scientific Research Applications

Medical Applications

Bacitracin A is predominantly used in topical formulations for treating skin infections and preventing wound infections. Its mechanism involves inhibiting bacterial cell wall synthesis, making it effective against several pathogens.

Topical Antibiotic Use

- Indications : this compound is commonly applied for:

- Minor cuts and scrapes

- Bacterial skin infections

- Prevention of infections in surgical wounds

- Mechanism of Action : It disrupts the bacterial cell wall by binding to metal ions and preventing the formation of peptidoglycan layers essential for bacterial integrity .

| Application | Formulation | Target Pathogen |

|---|---|---|

| Wound care | Ointment | Staphylococcus aureus, Streptococcus pyogenes |

| Eye infections | Ophthalmic ointment | Neisseria gonorrhoeae, Corynebacterium species |

| Pneumonia in infants | Intramuscular injection | Various Gram-positive bacteria |

Systemic Applications

Although primarily used topically, this compound can be administered intramuscularly for more severe infections. However, systemic use is limited due to nephrotoxicity risks .

Veterinary Applications

In veterinary medicine, this compound is utilized for treating infections in livestock and poultry. It is particularly noted for its effectiveness against Gram-positive bacteria that can cause diseases in animals.

Livestock Treatment

- Indications : Used in cattle and swine for:

- Treating respiratory infections

- Preventing enteritis caused by Clostridium species

- Regulatory Status : Bacitracin is regulated due to its potential impact on human health through antibiotic resistance .

| Animal Type | Application | Target Pathogen |

|---|---|---|

| Swine | Feed additive | Clostridium perfringens |

| Poultry | Water medication | Escherichia coli |

Agricultural Applications

This compound is also employed as a growth promoter in animal feed, especially in poultry farming, where it helps improve feed efficiency and reduce disease incidence.

Growth Promotion

- Mechanism : Enhances gut health by controlling pathogenic bacteria.

- Regulatory Concerns : The use of bacitracin as a growth promoter has faced scrutiny due to concerns about antibiotic resistance in humans .

| Application | Dosage Form | Benefits |

|---|---|---|

| Poultry feed | Premix with this compound | Improved growth rates and reduced mortality |

Case Studies

Several studies highlight the efficacy of this compound in clinical settings:

Clinical Efficacy Study

A study demonstrated that bacitracin ointment significantly reduced infection rates in post-operative patients compared to controls (p < 0.05). The study involved 200 participants undergoing minor surgeries, with a follow-up period of 30 days .

Veterinary Field Study

In a trial involving swine, the administration of this compound resulted in a 30% reduction in enteritis cases compared to untreated groups over a six-month period, showcasing its effectiveness as a preventive measure .

Mechanism of Action

Bacitracin A exerts its antibacterial effects by interfering with the synthesis of the bacterial cell wall. It binds to a lipid carrier molecule called undecaprenyl pyrophosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane. By inhibiting this transport, bacitracin prevents the synthesis of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

His6-OPH/Bacitracin Combination

A study combining Bacitracin A with the enzyme His6-OPH (organophosphate hydrolase) demonstrated retained catalytic efficiency despite structural modifications. The complex showed a 1.5× higher Km (15.1 ± 3.3 μM vs. 10.5 ± 2.2 μM) but similar Vmax (6,632 ± 856/s vs. 5,040 ± 340/s) compared to native His6-OPH, indicating minimal interference with enzymatic activity .

Table 1: Catalytic Parameters of His6-OPH With and Without this compound

| Enzyme/Complex | Km (μM) | Vmax/E₀ (1/s) |

|---|---|---|

| His6-OPH | 10.5 ± 2.2 | 5,040 ± 340 |

| His6-OPH/Bacitracin | 15.1 ± 3.3 | 6,632 ± 856 |

Paenibacillus sp. SMB1 Antimicrobial Compound

A compound isolated from Paenibacillus sambharensis SMB1 matched this compound in retention time (RP-HPLC), MS/MS fragmentation patterns, and bioactivity against Micrococcus luteus and Staphylococcus aureus at 0.5 mg/mL . Genome analysis revealed a partial bacitracin synthetase cluster, though the complete biosynthetic pathway remains uncharacterized .

Bacillus paralicheniformis NNS4-3 Bacitracin-like Peptide

This mangrove-derived peptide shares 100% biosynthetic gene cluster (BGC) similarity with this compound, particularly in core genes (bacA, bacB, bacC) (96.39–95.24% amino acid identity) . However, its amino acid sequence (Lys-Leu-Leu-Lys-Asp-Leu-Phe-His-Asp-Asn) diverges from this compound’s conserved Ile-Lys-Orn-Ile-Phe-His-Asp-Asn motif, likely due to mass spectrometry limitations in distinguishing Leu/Ile .

Table 2: BGC Similarity of NNS4-3 Peptide and this compound

| Gene | Identity (%) | Coverage (%) |

|---|---|---|

| bacA | 96.39 | 100 |

| bacB | 95.24 | 100 |

| bacC | 96.64 | 100 |

Bacillus megaterium BI-5 Cyclic Peptide

FTIR and amino acid analysis revealed structural similarities to this compound, though BI-5’s peptide lacks D-ornithine and includes additional residues like L-cysteine and L-aspartic acid . This compositional variation reduces its specificity for C55-PP, resulting in narrower-spectrum activity compared to this compound .

Bacitracin Analogues and Epimers

- Bacitracin B/C Series: Differ in amino acid substitutions (e.g., Val vs. Ile) and methylation states, altering MS fragmentation (m/z 855 vs. 869) but retaining similar bioactivity .

- Epimers (e.g., allo-bacitracin A) : Contain D-Ile instead of L-Ile at the N-terminus due to acid-induced thiazoline ring isomerization, with identical antibacterial potency but distinct pharmacokinetics .

Ayfivin

Produced by B. licheniformis, Ayfivin shares this compound’s physicochemical properties and efficacy against Streptococcus and Staphylococcus infections. However, early studies noted nephrotoxicity in crude preparations, leading to its discontinuation in favor of purified this compound .

Nano-Assembled this compound (Nano-BAP85)

Pluronic-based Nano-BAP85 exhibits 2–3× higher in vitro/vivo efficacy against bacterial peritonitis than unassembled this compound, likely due to enhanced membrane penetration and reduced renal clearance .

Key Research Findings

Structural Conservation: this compound’s thiazoline ring and D-amino acids are critical for zinc binding and target specificity, which are partially conserved in analogues like NNS4-3’s peptide .

Resistance Mechanisms : Unlike narrow-spectrum peptides, this compound resistance requires mutations in the BceAB transporter or C55-PP phosphatase (bcrC), which are rarely observed clinically .

Synthetic Potential: this compound’s scaffold allows for rational design of analogues with improved safety profiles, such as Nano-BAP85 .

Biological Activity

Bacitracin A is a potent antibiotic derived from the bacterium Bacillus subtilis, primarily known for its efficacy against Gram-positive bacteria. This article delves into its biological activity, mechanisms of action, clinical applications, and recent research findings.

Overview of this compound

This compound is part of a family of polypeptide antibiotics and is characterized by its ability to inhibit bacterial cell wall synthesis. It has a molecular weight of approximately 1422.7 Da and consists of 12 amino acid residues, four of which are D-amino acids, providing it with stability against proteolytic degradation .

This compound exerts its antibacterial effects by binding to undecaprenyl pyrophosphate (C55PP), a lipid carrier involved in the transport of peptidoglycan precursors across the bacterial membrane. By sequestering C55PP, bacitracin inhibits the synthesis of peptidoglycan, leading to cell lysis and death in susceptible bacteria .

Antimicrobial Spectrum

This compound is primarily effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Certain Gram-negative bacteria : When used in combination with other agents, such as His6-OPH, it has shown enhanced activity against some Gram-negative strains .

Topical Use

Bacitracin is widely used in topical formulations for treating minor skin infections due to its low systemic absorption and localized action. It is often combined with other antibiotics in ointments to broaden its antimicrobial spectrum.

Systemic Use

Although bacitracin can be effective against vancomycin-resistant enterococci (VRE), its systemic use is limited due to nephrotoxicity. Studies have shown that while oral bacitracin can effectively reduce VRE colonization in some patients, the overall success rate varies significantly .

Recent Research Findings

Recent studies have explored various aspects of bacitracin's biological activity:

- Combination Therapies : Research indicates that combining bacitracin with enzymes like His6-OPH can significantly enhance its antibacterial efficacy against both Gram-positive and certain Gram-negative bacteria. For instance, the combination demonstrated an up to 8.5 times increase in effectiveness against specific yeast strains .

- Resistance Mechanisms : Investigations into drug-resistant pathogens have led to the development of rationally designed bacitracin variants that exhibit improved activity against resistant strains by maintaining stable complexes with C55PP .

- Adjuvant Strategies : Novel adjuvants such as alkyl gallates have been studied to potentiate bacitracin's effects against multidrug-resistant Staphylococcus aureus (MRSA). These agents may alter the binding dynamics of bacitracin to its target, enhancing its antimicrobial activity .

Case Studies

- Vancomycin-Resistant Enterococci (VRE) : In a clinical setting, patients treated with oral bacitracin at doses of 25,000 IU showed varying success rates in clearing VRE from their intestines, highlighting both potential and limitations in treatment efficacy .

- Nephrotoxicity Observations : A case report documented acute renal failure linked to prolonged bacitracin therapy, underscoring the need for careful monitoring when using this antibiotic systemically .

Summary Table of this compound's Biological Activity

| Characteristic | Details |

|---|---|

| Chemical Structure | Cyclopeptide antibiotic (1422.7 Da) |

| Mechanism of Action | Inhibition of peptidoglycan synthesis via binding to C55PP |

| Spectrum of Activity | Primarily Gram-positive; some Gram-negative with combinations |

| Clinical Uses | Topical antibiotic; potential systemic use with caution |

| Nephrotoxicity Risk | High; requires monitoring during systemic use |

| Recent Enhancements | Combination therapies and novel variants for resistant bacteria |

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Bacitracin A against Gram-positive bacteria, and how can researchers design experiments to validate these mechanisms?

- Methodological Answer : To investigate this compound’s mechanism (e.g., inhibition of cell wall synthesis via binding to undecaprenyl pyrophosphate), use in vitro assays like minimum inhibitory concentration (MIC) testing combined with fluorescence microscopy to visualize cell membrane integrity . Include controls such as untreated bacterial cultures and reference antibiotics (e.g., vancomycin) to establish baseline activity. Validate findings using genetic knockout models of target pathways .

Q. Which standard in vitro assays are recommended for assessing this compound’s antimicrobial efficacy, and what methodological considerations ensure reproducibility?

- Methodological Answer : Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should guide broth microdilution or agar diffusion assays. Key considerations include:

- Standardizing bacterial inoculum size (e.g., 1–5 × 10⁵ CFU/mL).

- Controlling pH and cation concentrations (e.g., Mg²⁺/Ca²⁺) to prevent chelation effects.

- Replicating experiments across independent labs to address variability .

Advanced Research Questions

Q. How can researchers optimize experimental protocols to study this compound’s synergistic effects with other antibiotics while minimizing cytotoxicity in eukaryotic cells?

- Methodological Answer :

- Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for synergy quantification .

- Employ cell viability assays (e.g., MTT or LDH release) on mammalian cell lines (e.g., HEK-293) to assess cytotoxicity.

- Validate synergy mechanisms via transcriptomic analysis (e.g., RNA-seq) of bacterial stress-response pathways .

Q. What statistical approaches are most effective for resolving contradictory data on this compound’s impact on gut microbiota composition in animal models?

- Methodological Answer :

- Apply multivariate analysis (e.g., PERMANOVA) to 16S rRNA sequencing data to account for inter-individual variability.

- Use alpha-diversity metrics (Shannon index) and beta-diversity (PCoA plots) to compare treatment groups.

- Address contradictions by meta-analyzing datasets from multiple studies, ensuring consistent variables (e.g., dosage, animal strain) .

Q. How should researchers design studies to investigate this compound’s role in modulating host immune responses during bacterial infections?

- Methodological Answer :

- Use murine infection models with immune-deficient strains (e.g., MyD88⁻/⁻) to isolate this compound’s immunomodulatory effects.

- Measure cytokine profiles (e.g., IL-6, TNF-α) via ELISA or multiplex assays.

- Correlate immune markers with bacterial load reduction using linear regression models .

Q. Data Interpretation and Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity due to differences in commercial sources or purification methods?

- Methodological Answer :

- Characterize purity via HPLC-MS and quantify metal ion content (e.g., Zn²⁺) affecting stability.

- Include batch-specific positive controls in all experiments.

- Publish raw chromatographic and spectroscopic data as supplementary material for transparency .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in preclinical studies?

- Methodological Answer :

- Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS.

- Adjust dosing regimens in animal models to mimic human pharmacokinetics.

- Use pharmacodynamic modeling to link exposure and effect .

Q. Ethical and Reporting Standards

Q. What ethical frameworks guide the use of this compound in animal studies investigating microbiome dysbiosis?

- Methodological Answer :

- Adhere to ARRIVE guidelines for reporting animal experiments, including detailed microbiota sampling protocols.

- Justify sample sizes using power analysis to minimize unnecessary animal use.

- Disclose conflicts of interest related to antibiotic suppliers .

Q. How should researchers structure manuscripts to meet journal requirements when reporting this compound’s novel applications?

- Methodological Answer :

- Follow journal-specific abstract guidelines (e.g., structured abstracts with Background, Methods, Results, Conclusions).

- Deposit raw sequencing data in public repositories (e.g., NCBI SRA) with accession numbers cited in the manuscript.

- Use standardized nomenclature for bacterial strains and compounds .

Q. Cross-Disciplinary Research

Q. What interdisciplinary approaches are needed to explore this compound’s potential in non-antibiotic applications (e.g., anticancer or immunomodulatory roles)?

- Methodological Answer :

- Collaborate with oncology labs to test cytotoxicity in cancer cell lines (e.g., MCF-7, A549) using high-throughput screening.

- Integrate proteomic data (e.g., SILAC labeling) to identify off-target interactions.

- Validate findings in 3D organoid models to bridge in vitro and in vivo gaps .

Properties

IUPAC Name |

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKOFPXJLQSYAH-ABRJDSQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-89-6 (zinc complex) | |

| Record name | Bacitracin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bacitracin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 2.45e-02 g/L | |

| Record name | Bacitracin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacitracin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1405-87-4, 22601-59-8 | |

| Record name | Bacitracin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacitracin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022601598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacitracin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacitracin F, 1-[N-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-4-thiazolyl]carbonyl]-l-leucine]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACITRACIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA3RRX0P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bacitracin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 - 225 °C | |

| Record name | Bacitracin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.